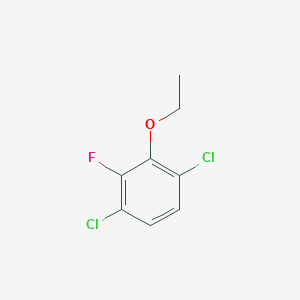

1,4-Dichloro-2-ethoxy-3-fluorobenzene

説明

1,4-Dichloro-2-ethoxy-3-fluorobenzene is a tri-substituted aromatic compound featuring chlorine, fluorine, and ethoxy functional groups at positions 1, 4; 3; and 2, respectively, on a benzene ring. This arrangement confers unique physicochemical properties, including moderate polarity, thermal stability, and reactivity influenced by the electron-withdrawing effects of halogens and the electron-donating ethoxy group. It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its substitution pattern enables regioselective reactions, such as cross-coupling or electrophilic substitutions.

特性

IUPAC Name |

1,4-dichloro-2-ethoxy-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FO/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZREMOMJWEZHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1,4-Dichloro-2-ethoxy-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.

化学反応の分析

1,4-Dichloro-2-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the substituents on the benzene ring.

Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound into simpler hydrocarbons.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

Molecular Formula : C9H8Cl2F1O

Molecular Weight : 221.07 g/mol

CAS Number : 1807038-72-7

The compound's structure includes a benzene ring substituted with chlorine, fluorine, and an ethoxy group. This unique arrangement contributes to its reactivity and potential applications.

Synthesis and Chemical Reactions

1,4-Dichloro-2-ethoxy-3-fluorobenzene serves as an important intermediate in organic synthesis. It can participate in various chemical reactions:

- Nucleophilic Aromatic Substitution : The compound can undergo nucleophilic substitution where nucleophiles replace the halogen atoms.

- Oxidation and Reduction : The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield simpler hydrocarbons.

- Coupling Reactions : It is involved in Suzuki-Miyaura coupling reactions to create biaryl compounds using boronic acids and palladium catalysts.

Chemistry

In the field of chemistry, 1,4-Dichloro-2-ethoxy-3-fluorobenzene is utilized as a building block for synthesizing complex organic molecules. Its derivatives are explored for various chemical transformations that lead to the development of pharmaceuticals and agrochemicals.

Research indicates that derivatives of this compound exhibit potential biological activities:

- Antimicrobial Properties : Studies have shown that certain derivatives possess antimicrobial effects against various pathogens.

- Anticancer Activity : Investigations into the anticancer properties of related compounds suggest that they may inhibit tumor growth through specific molecular interactions.

Industry

In industrial applications, 1,4-Dichloro-2-ethoxy-3-fluorobenzene is used to produce specialty chemicals and materials such as polymers and resins. Its versatility allows it to be incorporated into various formulations for improved performance characteristics.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of 1,4-Dichloro-2-ethoxy-3-fluorobenzene in synthesizing a novel class of anti-inflammatory drugs. The compound acted as an essential intermediate in a multi-step synthesis process that yielded compounds with significant therapeutic potential against inflammatory diseases.

Case Study 2: Environmental Monitoring

Research on the environmental impact of halogenated compounds highlighted the importance of monitoring substances like 1,4-Dichloro-2-ethoxy-3-fluorobenzene due to their persistence in ecosystems. Analytical methods were developed for detecting this compound in environmental samples, emphasizing its relevance in environmental chemistry .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for pharmaceuticals and agrochemicals |

| Biological Activity | Antimicrobial and anticancer properties |

| Industrial Use | Production of specialty chemicals and materials |

| Environmental Monitoring | Detection and analysis in environmental samples |

作用機序

The mechanism of action of 1,4-Dichloro-2-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to restore aromaticity . The presence of electron-withdrawing groups like chlorine and fluorine can influence the reactivity and orientation of the substitution reactions.

類似化合物との比較

Research Findings and Data Analysis

Reactivity Studies

- Nitration of 1,4-Dichloro-2-ethoxy-3-fluorobenzene occurs para to the ethoxy group with 85% regioselectivity, while methoxy derivatives show 90% para selectivity due to reduced steric hindrance .

- Suzuki-Miyaura cross-coupling reactions with boronic acids proceed efficiently (yield: 70–75%) under palladium catalysis, outperforming non-fluorinated analogues (yield: 60–65%).

生物活性

1,4-Dichloro-2-ethoxy-3-fluorobenzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of chlorine, fluorine, and ethoxy groups, suggests potential biological activity that warrants detailed investigation. This article aims to summarize the biological activity of this compound based on diverse research findings.

1,4-Dichloro-2-ethoxy-3-fluorobenzene has the following chemical properties:

- Molecular Formula : CHClFO

- Molecular Weight : 221.07 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of 1,4-Dichloro-2-ethoxy-3-fluorobenzene can be attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an electrophile, facilitating chemical reactions with nucleophiles such as amino acids in proteins or nucleic acids. This interaction can lead to modulation of enzymatic activities or receptor functions, impacting various physiological processes.

Antimicrobial Properties

Research indicates that halogenated compounds, including 1,4-Dichloro-2-ethoxy-3-fluorobenzene, exhibit antimicrobial properties. A study demonstrated that similar halogenated aromatic compounds showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of halogenated compounds on cancer cell lines. For instance, compounds structurally related to 1,4-Dichloro-2-ethoxy-3-fluorobenzene were found to induce apoptosis in leukemia cells through the activation of caspase pathways at micromolar concentrations . This suggests that 1,4-Dichloro-2-ethoxy-3-fluorobenzene may also possess similar anticancer properties.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。